![molecular formula C10H6ClF3N2O B2858843 N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide CAS No. 1370592-51-0](/img/structure/B2858843.png)
N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate” is an aryl isothiocyanate. It can be synthesized from the corresponding aniline . Its freezing point is 308.15K . Enthalpy of vaporization of 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate at boiling point (522.65K) is 46.065kjoule/mol .
Synthesis Analysis
The synthesis of related compounds often involves Pd-catalyzed coupling reactions . For example, one intermediate was formed by a Pd-catalyzed coupling reaction between another intermediate and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by physical and spectral methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often involve Pd-catalyzed coupling reactions .
Physical And Chemical Properties Analysis
Related compounds often have distinctive physical-chemical properties due to the presence of a fluorine atom and a pyridine in their structure .
Scientific Research Applications
Heterocyclic Compound Synthesis
N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide serves as a precursor in the synthesis of novel heterocyclic compounds with potential antimicrobial properties. For instance, it has been used in the creation of new thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds have shown promising results in in vitro antibacterial and antifungal evaluations, highlighting their significance in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Fluorinating Agents
Compounds structurally related to this compound, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], have been developed as site-selective electrophilic fluorinating agents. These agents facilitate the fluorination of various substrates under mild conditions, demonstrating the utility of this compound derivatives in synthetic organic chemistry and the development of fluorine-containing pharmaceuticals and agrochemicals (Banks, Besheesh, & Tsiliopoulos, 1996).
Organic Synthesis and Catalysis
This compound is involved in uncatalyzed cationic olefin cyclizations leading to the formation of β- and γ-lactams. This showcases its role in the synthesis of important organic molecules, which could have applications in pharmaceuticals and materials science (Ishibashi, Nakaharu, Nishimura, Nishikawa, Kameoka, & Ikeda, 1995).
Material Science and Polymer Chemistry
In the field of material science, cyanoacetamide derivatives, which are structurally related to this compound, have been used as novel curing agents for epoxy resins. This application is critical in the development of high-performance materials for various industrial applications, such as coatings, adhesives, and composites (Renner, Moser, Bellus, Fuhrer, Hosang, & Székely, 1988).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-8-5-6(16-9(17)3-4-15)1-2-7(8)10(12,13)14/h1-2,5H,3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSGTGPZKQTDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC#N)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 1-methyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2858760.png)
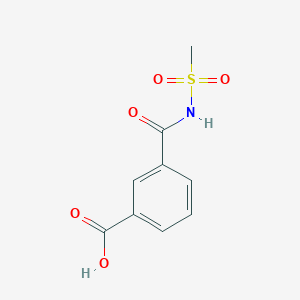
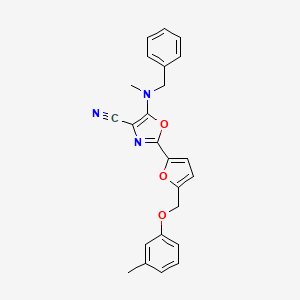
![(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2858763.png)
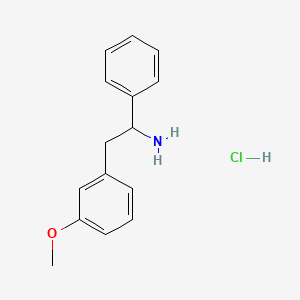
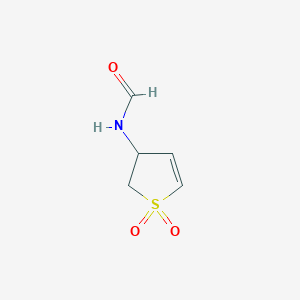
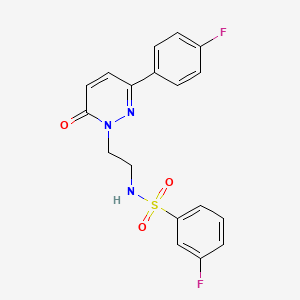


![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2858770.png)
![6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2858772.png)
![N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2858776.png)
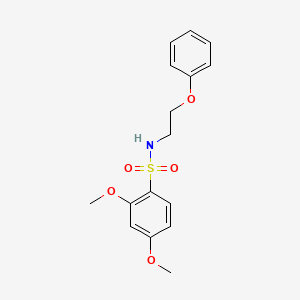
![3-(Difluoromethyl)-N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2858783.png)